Product packaging for Acetaldehyde-13C2(Cat. No.:CAS No. 1632-98-0)

Acetaldehyde-13C2

Cat. No.: B116513
CAS No.: 1632-98-0
M. Wt: 46.038 g/mol
InChI Key: IKHGUXGNUITLKF-ZDOIIHCHSA-N
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Description

Acetaldehyde-13C2 (CAS 1632-98-0) is a stable isotope-labeled analog of acetaldehyde where two carbon atoms are replaced with the 13C isotope . This compound is an essential tool as a tracer in analytical and research applications, allowing scientists to differentiate between endogenous acetaldehyde produced by cellular metabolism and acetaldehyde from external exposures . A key research application, as demonstrated in studies on human lymphoblastoid cells, is the use of [13C2]-acetaldehyde to quantify the formation of specific DNA adducts (N2-ethylidene-dG) and investigate biomarkers of exposure and effect, providing a basis for non-linear risk assessment at low doses . It is also widely used in protocols for glycoproteomics analysis and for labeling and quantifying protein carbonyls . In food science research, this compound serves as a crucial internal standard in methods based on HS-SPME-GC-MS for the accurate validation and determination of acetaldehyde content in various foods, investigating how cooking methods affect aldehyde formation . The compound is typically supplied as a clear, colorless oil . Handling should be conducted in a fume hood, as acetaldehyde is a highly reactive compound and a possible human carcinogen .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4O B116513 Acetaldehyde-13C2 CAS No. 1632-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKHGUXGNUITLKF-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13CH]=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30449064
Record name Acetaldehyde-13C2
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

46.038 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632-98-0
Record name Acetaldehyde-13C2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30449064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1632-98-0
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Synthetic Methodologies and Isotopic Characterization of Acetaldehyde 13c2

Strategies for the Chemical Synthesis of Acetaldehyde-13C2

The synthesis of this compound involves incorporating two ¹³C atoms into the acetaldehyde (B116499) structure. Several synthetic strategies have been developed, primarily starting from simple, commercially available ¹³C-labeled precursors.

One of the most common methods is the oxidation of [¹³C₂]ethanol . This reaction can be achieved using various catalytic systems. The catalytic oxidation of ethanol (B145695) to acetaldehyde is a well-established industrial process, and these principles are adapted for labeled synthesis. idpublications.orgresearchgate.netnih.gov Catalysts based on copper, chromium, or iron supported on matrices like alumina (B75360) or silica (B1680970) are often employed to facilitate the dehydrogenation or oxidative dehydrogenation of the labeled ethanol. idpublications.orgscielo.br The reaction involves the controlled removal of hydrogen from [¹³C₂]ethanol to yield the corresponding aldehyde. researchgate.net

Another significant synthetic route begins with [¹³C₂]acetylene . This approach leverages the versatility of acetylene (B1199291) as a building block. The synthesis typically starts with elemental carbon-13, which is converted to calcium carbide-13C₂ (Ca¹³C₂). researchgate.net Hydrolysis of Ca¹³C₂ produces [¹³C₂]acetylene. researchgate.net The labeled acetylene then undergoes hydration and oxidation, often over nickel sulfide (B99878) catalysts, to form this compound.

A third pathway involves the reduction of a [¹³C₂]acetic acid derivative or the hydrolysis of a protected [¹³C₂]acetaldehyde equivalent. Precursors such as [1,2-¹³C₂]bromoethane can also serve as starting points for multi-step syntheses. eurisotop.comchemicalbook.com

The selection of a synthetic route often depends on the availability of starting materials, desired scale, and required purity.

Table 1: Summary of Synthetic Methods for this compound
Starting MaterialKey TransformationBrief DescriptionReference
[¹³C₂]EthanolCatalytic Oxidation/DehydrogenationLabeled ethanol is passed over a heated catalyst (e.g., Cu-Cr/Al₂O₃) to selectively form acetaldehyde. idpublications.orgresearchgate.netnih.gov
[¹³C₂]AcetyleneHydration and Oxidation[¹³C₂]Acetylene, generated from Ca¹³C₂, is hydrated and oxidized using catalysts like nickel sulfide to yield the target aldehyde.
[1,2-¹³C₂]BromoethaneMulti-step SynthesisThe labeled bromoethane (B45996) is converted through a series of reactions, potentially involving hydrolysis and oxidation, to produce this compound. eurisotop.com

Isotopic Enrichment and Purity Assessment Techniques

Ensuring the high isotopic enrichment and chemical purity of this compound is critical for its application as a tracer. isotope.com Commercially available this compound typically has an isotopic purity of 99 atom % ¹³C. Several analytical techniques are employed to verify these parameters. rsc.org

Mass Spectrometry (MS) is a primary tool for determining isotopic enrichment. nih.govresearchgate.net High-resolution mass spectrometry (HRMS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), allows for the precise measurement of the mass-to-charge ratio of the molecule and its fragments. rsc.orgnih.govalmacgroup.com By analyzing the isotopic cluster, researchers can quantify the proportion of molecules that are fully labeled (M+2), partially labeled (M+1), and unlabeled (M). nih.gov Advances in Time-of-Flight (TOF) mass spectrometry provide improved resolution, which is crucial for separating the isotopic peaks and accurately quantifying the enrichment levels. researchgate.netalmacgroup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful, non-destructive technique for assessing both isotopic purity and structural integrity. acs.orgnih.govomicronbio.com

¹³C NMR directly observes the carbon-13 nuclei. The spectrum of this compound will show characteristic signals for the two adjacent ¹³C atoms, and the absence or minimization of signals at the natural abundance chemical shifts confirms high enrichment. oup.comfrontiersin.org

¹H NMR is also highly informative. In a fully ¹³C-labeled molecule, the proton signals are split by coupling to the adjacent ¹³C nuclei (¹J-CH and ²J-CCH couplings), creating complex splitting patterns. omicronbio.com The integration of these signals compared to any residual signals from unlabeled molecules allows for the calculation of isotopic enrichment. omicronbio.com Specialized pulse sequences can be used to filter spectra based on ¹²C or ¹³C attachment, providing a quantitative comparison. acs.orgnih.gov

Table 2: Techniques for Isotopic Purity Assessment
TechniquePrincipleKey AdvantagesReference
Mass Spectrometry (MS)Separates ions based on mass-to-charge ratio to determine the distribution of isotopologues.Provides direct measurement of isotopic distribution and high sensitivity. HRMS offers high accuracy and resolution. nih.govresearchgate.netalmacgroup.com
Nuclear Magnetic Resonance (NMR)Measures the nuclear magnetic properties of isotopes. ¹H and ¹³C NMR are used to observe coupling patterns and signal intensities.Non-destructive, provides structural confirmation, and allows for precise quantification of enrichment at specific atomic positions. rsc.orgnih.govomicronbio.com

Generation of this compound as a Building Block for Complex Labeled Molecules

This compound serves as a crucial C2 building block in the synthesis of a wide range of more complex isotopically labeled molecules. isotope.comresearchgate.net Its reactivity as an electrophile allows it to be used in various carbon-carbon bond-forming reactions to introduce a ¹³C₂ unit into a larger molecular framework.

A notable application is in the synthesis of isotopically labeled amino acids . For example, [3,4-¹³C₂]-L-threonine has been prepared using this compound. capes.gov.br This synthesis involves the reaction of the labeled acetaldehyde with the anion of a chiral glycine (B1666218) equivalent, establishing the correct stereochemistry and incorporating the two-carbon label into the threonine side chain. capes.gov.br Similarly, it can be a precursor in the synthesis of labeled valine. mdpi.com

In metabolic research , this compound is used as a tracer to elucidate biochemical pathways. sigmaaldrich.com Recent studies have used ¹³C₂-labeled acetaldehyde to trace carbon flow within cells. nih.gov For instance, it has been demonstrated that this labeled acetaldehyde can be metabolized to acetyl-CoA, which is then used for the acetylation of histone proteins. nih.gov This provides direct evidence of the metabolic fate of acetaldehyde and its contribution to epigenetic modifications. Tracing studies in cultured cells and in vivo models have shown the rapid formation of [¹³C₂]-acetate and [¹³C₂]-acetyl-GSH from labeled precursors, confirming the role of acetaldehyde in central carbon metabolism. nih.gov The ability to follow the ¹³C₂ label through these transformations is essential for understanding cellular energetics and regulation. nih.govnih.gov

Furthermore, this compound can be used to synthesize other labeled reagents and intermediates for organic synthesis and mechanistic studies. guidechem.com

Table 3: Examples of Complex Molecules Synthesized from this compound
Product MoleculeResearch AreaSignificance of LabelingReference
[3,4-¹³C₂]-L-ThreonineAmino Acid SynthesisEnables structural and metabolic studies of proteins and amino acid metabolism. capes.gov.br
¹³C-labeled Acetyl-HistonesMetabolic Tracing / EpigeneticsDemonstrates a direct link between acetaldehyde metabolism and histone modification, impacting gene regulation. nih.gov
Labeled L-α-Amino AcidsEnantioselective SynthesisProvides labeled amino acids for use in NMR-based structural biology and metabolic flux analysis. capes.gov.brmdpi.com
¹³C-labeled DNA AdductsToxicology / Cancer ResearchUsed as an internal standard or to study the mechanisms of DNA damage caused by acetaldehyde. ebi.ac.uknih.gov

Advanced Analytical Techniques for Acetaldehyde 13c2 and Its Derivatives

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) stands as a cornerstone for the analysis of Acetaldehyde-13C₂, owing to its ability to differentiate molecules based on their mass-to-charge ratio (m/z). The two-mass-unit difference between Acetaldehyde-13C₂ and endogenous acetaldehyde (B116499) allows for unambiguous detection.

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) is a highly sensitive and specific technique for analyzing non-volatile derivatives of Acetaldehyde-13C₂, such as its metabolites and DNA or protein adducts. nih.govaacrjournals.orgnih.gov This method is particularly crucial for studying the biological fate and effects of acetaldehyde.

In a typical workflow, biological samples are processed to extract the compounds of interest. For DNA adducts, this involves DNA isolation and enzymatic hydrolysis. nih.govaacrjournals.org A key challenge is the instability of some adducts, like N²-ethylidenedeoxyguanosine (N²-ethylidene-dG), the primary adduct formed from acetaldehyde's reaction with deoxyguanosine. To overcome this, a reduction step, often using sodium borohydride (B1222165) (NaBH₃CN), is employed to convert the unstable adduct into a stable form, N²-ethyldeoxyguanosine (N²-ethyl-dG). nih.govnih.gov

Control experiments using Acetaldehyde-13C₂ have been instrumental in confirming that the detected adducts are not artifacts formed during the sample preparation and analysis process. nih.govaacrjournals.org For instance, when studying DNA adducts formed from vinyl acetate (B1210297) monomer (VAM), which metabolizes to acetaldehyde, the use of [¹³C₂]-VAM allows for the clear differentiation between endogenous and exogenous DNA adducts by LC-MS/MS. tera.orgresearchgate.net

The use of LC-ESI-MS/MS has been pivotal in the identification and characterization of various drug metabolites. researchgate.net The high sensitivity and selectivity of this technique make it ideal for detecting low-level metabolites and adducts of Acetaldehyde-13C₂ in complex biological matrices. nih.govnih.gov

For the analysis of volatile Acetaldehyde-13C₂ itself, gas chromatography-mass spectrometry (GC-MS) is the method of choice. nih.govnih.gov This technique is well-suited for separating and detecting volatile organic compounds. epa.govnotulaebotanicae.ro Often, a headspace sampling technique, such as solid-phase microextraction (SPME), is used to extract the volatile acetaldehyde from the sample matrix before introduction into the GC-MS system. nih.gov This pre-concentration step enhances the sensitivity of the analysis. measurlabs.com

Due to the reactive nature of acetaldehyde, derivatization is commonly employed to create a more stable and less volatile compound suitable for GC-MS analysis. nih.govmdpi.com A widely used derivatizing agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). nih.govmdpi.com The resulting oxime derivative is then analyzed by GC-MS.

A validated GC-MS method combined with SPME and PFBHA derivatization has been developed for the quantitative determination of acetaldehyde in various food matrices. nih.gov This method demonstrated good linearity, precision, and recovery, with a limit of detection (LOD) ranging from 5.74 to 175.03 ng/g depending on the matrix. nih.gov

To enhance the sensitivity and specificity of mass spectrometric analyses, targeted strategies like selected ion monitoring (SIM) and selected reaction monitoring (SRM) are employed. aacrjournals.orgnih.govnih.govacs.org

In SIM mode , the mass spectrometer is set to detect only a few specific m/z values corresponding to the ions of interest. shimadzu.com For Acetaldehyde-13C₂ analysis after PFBHA derivatization, the ion at m/z 211 is monitored for quantification, while the ion at m/z 181 can be used as a qualifier ion. nih.gov This approach significantly improves the signal-to-noise ratio compared to a full scan, where all ions are monitored. shimadzu.comupenn.edu

SRM , typically performed on a triple quadrupole mass spectrometer, offers even greater selectivity. cuni.cz In SRM, a specific precursor ion is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and then a specific fragment ion (product ion) is monitored in the third quadrupole. cuni.cz This two-stage mass filtering minimizes interferences from the sample matrix. thermofisher.com

For the analysis of the stable N²-ethyl-dG adduct derived from Acetaldehyde-13C₂, an SRM transition of m/z 298 → m/z 182 is monitored. nih.gov This corresponds to the transition from the protonated molecule of [¹³C₂]N²-ethyl-dGuo to its fragment ion. nih.gov The use of SRM allows for the detection of extremely low levels of adducts, with detection limits in the range of femtomoles. aacrjournals.orgresearchgate.net

Table 1: Comparison of SIM and SRM for Acetaldehyde-13C₂ Analysis

FeatureSelected Ion Monitoring (SIM)Selected Reaction Monitoring (SRM)
Principle Monitors specific precursor ion m/z values. shimadzu.comMonitors a specific transition from a precursor ion to a product ion. cuni.cz
Instrumentation Single quadrupole or triple quadrupole MS. shimadzu.comTriple quadrupole or ion trap MS. cuni.czthermofisher.com
Selectivity HighVery High cuni.cz
Sensitivity Tens to hundreds of times higher than full scan. shimadzu.comGenerally higher than SIM due to reduced chemical noise. cuni.cz
Application Example Quantifying PFBHA-derivatized Acetaldehyde-13C₂ at m/z 211. nih.govQuantifying the [¹³C₂]N²-ethyl-dG adduct via the m/z 298 → m/z 182 transition. nih.gov

One of the most critical applications of Acetaldehyde-13C₂ is its use as an internal standard (IS) in quantitative assays. aacrjournals.orgnih.govnih.gov An ideal internal standard should have physicochemical properties very similar to the analyte of interest but be distinguishable by the detector. biopharmaservices.comscioninstruments.com Stable isotope-labeled compounds like Acetaldehyde-13C₂ are considered the gold standard for internal standards in mass spectrometry. biopharmaservices.com

By adding a known amount of Acetaldehyde-13C₂ to a sample at an early stage of preparation, it experiences the same processing and potential losses as the unlabeled acetaldehyde. nih.govscioninstruments.com Any variability during sample preparation, injection, and ionization is compensated for by calculating the ratio of the analyte signal to the internal standard signal. scioninstruments.com

Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) Strategies for Targeted Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for In Vivo and In Vitro Tracing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-invasive technique for studying metabolic pathways in both living organisms (in vivo) and in cell or tissue extracts (in vitro). umn.edunih.govnih.gov The use of ¹³C-labeled substrates, such as Acetaldehyde-13C₂, allows for the tracing of the labeled carbon atoms as they are incorporated into various metabolites.

In vivo ¹³C NMR can be used to follow the metabolism of ¹³C-labeled compounds in real-time within a specific organ, such as the brain. umn.edunih.gov While direct detection of ¹³C has lower sensitivity, indirect detection through protons (¹H NMR) that are coupled to ¹³C nuclei can significantly enhance the signal. umn.edunih.gov This allows for the measurement of the rate of incorporation of the ¹³C label into metabolites like glutamate (B1630785) and glutamine, providing insights into metabolic fluxes through pathways like the Krebs cycle. umn.edunih.gov

In vitro NMR analysis of extracts from cells or tissues previously exposed to Acetaldehyde-13C₂ provides detailed information on the distribution of the ¹³C label among a wide range of metabolites. nih.govnih.gov High-resolution NMR can distinguish between different positional isomers (isotopomers), revealing specific metabolic routes. nih.gov For instance, analyzing the ¹³C-¹³C spin coupling patterns in glutamate and glutamine after administration of [1,2-¹³C₂]acetate has revealed the existence of separate metabolic compartments within the brain. nih.gov Similar principles can be applied to tracing the metabolic fate of Acetaldehyde-13C₂.

Table 2: NMR Techniques for Acetaldehyde-13C₂ Tracing

TechniqueApplicationInformation Gained
In Vivo ¹³C NMR Real-time metabolic studies in living organisms. umn.edunih.govMetabolic fluxes, pathway activity, and compartmentation. umn.edunih.gov
In Vitro ¹³C NMR Analysis of extracts from cells or tissues. nih.govnih.govDetailed distribution of ¹³C label among metabolites, identification of isotopomers. nih.gov
¹H-¹³C Heteronuclear Correlation Enhances sensitivity by detecting ¹³C through attached protons. umn.edunih.govPrecise localization and quantification of ¹³C in specific molecular positions. nih.gov

Derivatization Chemistries for Enhanced Detection of Acetaldehyde-13C₂ and Related Carbonyls

The inherent volatility and reactivity of low molecular weight carbonyls like Acetaldehyde-13C₂ present analytical challenges. mdpi.com Chemical derivatization is a common strategy to overcome these issues by converting the carbonyl group into a more stable, less volatile, and more easily detectable derivative. mdpi.comsemanticscholar.org This is crucial for improving chromatographic separation and enhancing ionization efficiency in mass spectrometry. mdpi.comsemanticscholar.org

Several reagents are used for the derivatization of acetaldehyde and other carbonyls:

O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA): This is a widely used reagent for GC-MS analysis. nih.govmdpi.com It reacts with carbonyls to form stable oximes, which have excellent chromatographic properties and can be sensitively detected by electron capture or mass spectrometry. nih.gov

2,4-Dinitrophenylhydrazine (B122626) (DNPH): DNPH is a classic reagent that reacts with carbonyls to form 2,4-dinitrophenylhydrazone (DNPH) derivatives. semanticscholar.orgresearchgate.netnih.gov These derivatives are stable, colored compounds suitable for analysis by high-performance liquid chromatography (HPLC) with UV detection. researchgate.net They are also amenable to LC-MS analysis, often showing strong signals in positive ion mode ESI. nih.gov Derivatization with dansylhydrazine has been shown to significantly increase the MS signals of acetaldehyde. semanticscholar.org

Other Hydrazine Reagents: A variety of other hydrazine-based reagents, such as 2-hydrazino-1-methylpyridine (HMP), have been developed to improve detection sensitivity. semanticscholar.org HMP contains a pre-existing positive charge, which can enhance ionization efficiency in ESI-MS. semanticscholar.org

The choice of derivatization reagent depends on the analytical technique being used and the specific goals of the study. For instance, PFBHA is preferred for volatile analysis by GC-MS, while DNPH is a versatile reagent for both HPLC-UV and LC-MS applications. nih.govresearchgate.net

Table 3: Common Derivatization Reagents for Acetaldehyde

ReagentAnalytical TechniqueDerivative FormedKey Advantages
PFBHA GC-MS nih.govmdpi.comOximeHigh stability, excellent for volatile analysis. nih.gov
DNPH HPLC-UV, LC-MS semanticscholar.orgresearchgate.netHydrazoneStable, colored derivative; versatile for different platforms. researchgate.netnih.gov
Dansylhydrazine LC-MS semanticscholar.orgHydrazoneSignificantly increases MS signal intensity. semanticscholar.org
HMP LC-MS semanticscholar.orgHydrazoneContains a fixed positive charge, enhancing ESI sensitivity. semanticscholar.org

Metabolic Flux Analysis and Pathway Elucidation Using Acetaldehyde 13c2 Tracing

Unraveling Ethanol (B145695) Metabolism Pathways with Acetaldehyde-13C2

Ethanol metabolism primarily occurs in the liver, where it is converted to acetaldehyde (B116499) and then to acetate (B1210297), which can be used to generate acetyl-CoA. gpnotebook.combiologynotesonline.comwikipedia.org This process has significant implications for cellular energy and epigenetic regulation. This compound serves as a powerful tracer to dissect these pathways.

Tracing Ethanol-Derived Carbon Flux to Acetyl-CoA

The conversion of ethanol to acetyl-CoA is a multi-step process involving several key enzymes. gpnotebook.combiologynotesonline.com Initially, ethanol is oxidized to acetaldehyde. gpnotebook.combiologynotesonline.com Subsequently, acetaldehyde is converted to acetate by aldehyde dehydrogenase (ALDH). gpnotebook.combiologynotesonline.com Finally, acetyl-CoA synthetase (ACSS) ligates acetate with coenzyme A to form acetyl-CoA. gpnotebook.comwikipedia.org This acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in biosynthetic pathways like fatty acid synthesis. gpnotebook.com

By using 13C-labeled ethanol, researchers can track the incorporation of these labeled carbons into various metabolites. For instance, studies have shown that 13C labels from [1-13C]ethanol are incorporated into brain glutamate (B1630785), glutamine, and aspartate, indicating that ethanol or its metabolites are processed by brain tissues. nih.gov The metabolic flux through these pathways can be quantified, providing a dynamic view of how cells process ethanol-derived carbon. In yeast, 13C-Metabolic Flux Analysis (13C-MFA) has demonstrated that under ethanol-assimilating conditions, the metabolic fluxes of the TCA cycle and glyoxylate (B1226380) shunt are significantly higher compared to glucose metabolism. nih.gov

Contribution of this compound to Histone Acetylation Dynamics in Vivo

A significant portion of the acetyl-CoA generated from ethanol metabolism is directed towards epigenetic modifications, particularly histone acetylation. nih.govnih.gov Histone acetylation, the addition of an acetyl group to lysine (B10760008) residues on histone proteins, plays a crucial role in regulating gene expression. nih.govneomed.edu The availability of acetyl-CoA, the sole donor for this modification, directly influences the landscape of histone acetylation. neomed.edu

Studies using 13C2-labeled ethanol in mice have demonstrated the direct incorporation of ethanol-derived carbon into histone acetylation marks. nih.govnih.gov Following administration of 13C2-ethanol, a significant enrichment of the 13C2-label was observed in N-terminal lysine acetylation sites of histones H3 and H4 in the liver. nih.govnih.gov This labeling showed site-specific selectivity and rapid turnover, returning to endogenous levels 24 hours after administration. nih.govnih.gov These findings provide direct evidence that hepatic ethanol metabolism contributes to the pool of acetyl-CoA used for histone modifications, thereby linking alcohol consumption to epigenetic regulation. nih.govnih.gov

Brain Metabolism Studies Using this compound and Ethanol-13C2

While the liver is the primary site of ethanol metabolism, the brain can also metabolize ethanol. researchgate.netresearchgate.net Studies using intravenously administered [2-13C]ethanol in rats have shown that ethanol is metabolized directly in both neurons and astroglia. researchgate.net The brain can utilize acetate produced from ethanol oxidation in the liver, but it can also directly oxidize ethanol. researchgate.netresearchgate.net

The use of dual-labeled experiments, such as co-infusion of [2-13C]ethanol and [1,2-13C2]acetate, allows for the differentiation between brain-metabolized ethanol and liver-derived acetate. researchgate.netresearchgate.net In ethanol-naïve rats, ethanol oxidation was observed in both the cortex and subcortical regions, contributing to a significant portion of astroglial oxidative metabolism. researchgate.net Chronic alcohol exposure was found to increase astroglial ethanol oxidation. researchgate.net These studies highlight the brain's capacity to metabolize ethanol and its metabolites, a process that can be influenced by long-term alcohol consumption. researchgate.netnih.gov It is important to note that acetaldehyde has difficulty crossing the blood-brain barrier, suggesting that acetaldehyde detected in the brain is likely synthesized in situ from ethanol that has entered the brain. frontiersin.org

Investigating Cancer Metabolism with this compound

Altered metabolism is a hallmark of cancer, and understanding these changes can reveal therapeutic vulnerabilities. This compound is a valuable tool for probing the metabolic rewiring that occurs in cancer cells.

Pyruvate-Derived this compound as an Acetyl Group Source

In cancer cells, pyruvate (B1213749), the end product of glycolysis, is a critical metabolic hub. mdpi.com While typically converted to acetyl-CoA by the pyruvate dehydrogenase (PDH) complex to fuel the TCA cycle, under certain conditions, PDH can also generate acetaldehyde from pyruvate. biorxiv.orgnih.gov This pyruvate-derived acetaldehyde can then be a source for acetyl groups. biorxiv.orgbiorxiv.org

Tracing studies using 13C2-labeled acetaldehyde have demonstrated that it can be a direct source for histone H3 acetylation in melanoma cells. biorxiv.org Furthermore, tracing with 13C3-labeled pyruvate also showed increased 13C-labeled acetylated histone H3 in cells with high activity of the enzyme aldehyde dehydrogenase 1A3 (ALDH1A3), supporting a model where pyruvate is a source of acetaldehyde for subsequent histone acetylation. biorxiv.org This pathway provides a direct link between glycolytic flux and epigenetic regulation in cancer cells. biorxiv.orgbiorxiv.org Research has shown that in the absence of cofactors like CoA and NAD+, PDH can convert pyruvate into acetate and acetaldehyde. nih.govresearchgate.net

The ALDH1A3-Acetaldehyde Metabolic Axis in Melanoma Progression

The enzyme ALDH1A3 is increasingly recognized for its role in cancer progression, particularly in melanoma. nyu.edubiorxiv.orgnih.gov High ALDH1A3 expression is associated with a subpopulation of melanoma cells exhibiting stem-like properties and resistance to therapy. nyu.eduresearchgate.net

Recent research has uncovered a metabolic axis involving ALDH1A3 and acetaldehyde that contributes to melanoma's transcriptional heterogeneity. nyu.edubiorxiv.orgnih.gov In the nucleus of melanoma cells, ALDH1A3 partners with acetyl-CoA synthetase 2 (ACSS2) to utilize acetaldehyde as a source for acetyl-CoA, which is then used for histone H3 acetylation. nyu.edubiorxiv.orgnih.gov This targeted acetylation occurs at genes associated with the neural crest lineage and glucose metabolism, effectively linking high glucose metabolic flux to a specific gene expression program that promotes cancer cell plasticity and drug resistance. nyu.edubiorxiv.orgnih.gov The use of 13C-labeled acetaldehyde and pyruvate tracing has been instrumental in demonstrating that acetaldehyde is indeed a source for ALDH1A3-dependent histone H3 acetylation. biorxiv.orgbiorxiv.org This ALDH1A3-acetaldehyde metabolic axis represents a potential therapeutic target to overcome drug resistance in melanoma. nyu.edubiorxiv.orgnih.gov

This compound-Mediated Chromatin Remodeling and Transcriptional Regulation

The dynamic modification of chromatin structure is a key mechanism for controlling gene expression. manifoldapp.org Recent studies utilizing this compound as a tracer have uncovered a direct role for acetaldehyde in this process, specifically through histone acetylation. biorxiv.orgnih.gov This challenges the traditional view of acetaldehyde metabolism as solely a detoxification mechanism and reveals its function as a signaling molecule that can influence the transcriptional landscape of a cell. nih.gov

Research in melanoma cell lines has demonstrated that acetaldehyde is a direct carbon source for the acetylation of histone H3. biorxiv.org By treating cells with ¹³C₂-labeled acetaldehyde, scientists have traced the journey of these carbon atoms from acetaldehyde to the acetyl groups attached to specific lysine residues on histone H3. biorxiv.orgnih.gov This process is facilitated by an enzymatic partnership in the nucleus between aldehyde dehydrogenase 1A3 (ALDH1A3) and acetyl-CoA synthetase 2 (ACSS2). biorxiv.org ALDH1A3 metabolizes nuclear acetaldehyde, and the resulting acetyl-CoA is used to deposit histone H3 acetylation marks, which are associated with changes in gene expression. biorxiv.org

Tracing studies with this compound have precisely identified the histone residues that are modified. These findings provide a mechanistic link between acetaldehyde metabolism, chromatin state, and the regulation of gene transcription. biorxiv.orgusf.edu

Table 1: Histone H3 Acetylation from this compound Tracer

Cell LineHistone ResidueObservationSource
Melanoma (A375, C089)H3K9Incorporation of ¹³C₂-acetyl groups from acetaldehyde biorxiv.orgnih.gov
Melanoma (A375, C089)H3K14Incorporation of ¹³C₂-acetyl groups from acetaldehyde biorxiv.orgnih.gov
Melanoma (A375, C089)H3K18Incorporation of ¹³C₂-acetyl groups from acetaldehyde biorxiv.org
Melanoma (A375, C089)H3K23Incorporation of ¹³C₂-acetyl groups from acetaldehyde biorxiv.orgnih.gov
Melanoma (A375, C089)H3K27Incorporation of ¹³C₂-acetyl groups from acetaldehyde biorxiv.org

Isotopic Metabolic Labeling in Systems Biology and Metabolomics

Static measurements of metabolite concentrations provide only a snapshot of the cellular state and are often insufficient for understanding the complex and dynamic nature of metabolism. buchem.com Isotopic metabolic labeling, using stable isotopes like those in this compound, offers a solution to this challenge by enabling the temporal study of metabolic pathways. buchem.com This approach is fundamental to systems biology and metabolomics, as it allows for the quantification of metabolic fluxes and the elucidation of pathway connectivity and regulation. buchem.comeurisotop.com

In metabolomics, the use of ¹³C-labeled compounds significantly enhances the analytical performance of techniques like liquid chromatography-mass spectrometry (LC-MS). researchgate.net Chemical derivatization with ¹³C-labeled reagents can improve ionization efficiency and allows for the unambiguous identification and quantification of low-concentration metabolites in complex biological matrices such as blood serum or urine. researchgate.netnih.gov The mass difference between the labeled and endogenous metabolite provides a clear signal, making it a gold standard for quantification. eurisotop.com this compound can be used as a tracer to accurately analyze acetaldehyde levels and their metabolic fate in various biological samples. isotope.com This "isotopomic" approach, which combines global metabolite profiling with stable isotope tracing, is a powerful tool for mapping dynamic metabolism in whole organisms and understanding how diseases or interventions impact metabolic responses. acs.org

Identification of Novel Metabolic Pathways

A key application of isotopic tracers like this compound is the discovery of novel metabolic pathways and biochemical transformations. buchem.comnih.gov By introducing a labeled compound into a biological system and tracking the distribution of the isotope through various metabolites, researchers can uncover previously unrecognized metabolic connections. buchem.comnih.gov

A prominent example is the discovery that acetaldehyde serves as a carbon source for histone acetylation. biorxiv.orgnih.gov Tracing studies with this compound were instrumental in identifying this novel function, which links acetaldehyde metabolism directly to epigenetic regulation. biorxiv.org This finding expands the known scope of acetaldehyde's biological roles beyond its toxic and metabolic by-product status. nih.gov

Furthermore, the use of [¹³C₂]-acetaldehyde has been crucial in unequivocally confirming the formation of specific DNA adducts in human cells. acs.orgresearchgate.net These studies demonstrated that acetaldehyde exposure leads to the creation of 1,N²-propano-2′-deoxyguanosine, clarifying the mechanisms of acetaldehyde-induced genotoxicity and carcinogenesis. acs.orgresearchgate.netnih.gov This level of analysis provides detailed mechanistic information about the chemical reactions between metabolites and cellular macromolecules. acs.org

Optimization of Biosynthetic Pathways for Target Products

In the field of metabolic engineering, ¹³C metabolic flux analysis (¹³C-MFA) is a critical tool for optimizing the biosynthesis of desired chemical products. nih.gov By using labeled substrates, engineers can map the flow of carbon through metabolic networks, identify bottlenecks, and pinpoint enzymatic steps that can be modified to increase the yield of a target compound. creative-proteomics.com The technique has been successfully applied to guide the optimization of production for compounds such as acetaldehyde itself. nih.gov

The principles of ¹³C-MFA can be applied using this compound as a tracer to optimize pathways that use acetaldehyde as an intermediate. For instance, if a biosynthetic pathway were engineered to produce a valuable compound from acetaldehyde, introducing this compound would allow researchers to quantify how much of the final product is derived from this pathway versus competing endogenous routes. nih.gov By analyzing the isotopologue distribution in the target product and metabolic intermediates, researchers can assess the efficiency of each step in the engineered pathway. nih.gov This data provides a rational basis for genetic modifications aimed at enhancing pathway flux and maximizing product synthesis. creative-proteomics.com

Table 2: Hypothetical Application of this compound in Pathway Optimization

MeasurementFindingImplication for Optimization
Low ¹³C₂ incorporation in Product XThe engineered pathway from acetaldehyde to Product X is inefficient.Overexpress key enzymes in the pathway; knock out competing pathways that consume acetaldehyde.
Accumulation of a ¹³C₂-labeled intermediateA specific enzymatic step downstream of the intermediate is a bottleneck.Increase the expression or activity of the enzyme responsible for the bottleneck step.
High ¹³C₂ labeling in a byproductSignificant flux is being diverted from the desired pathway.Down-regulate or delete the enzyme responsible for byproduct formation.

De Novo Biosynthesis and Endogenous Production Pathways of this compound (as modeled by tracing studies)

While much of the acetaldehyde in the body comes from external sources like alcohol metabolism, cells can also produce it endogenously through de novo synthesis. nih.govnih.gov Tracing studies using ¹³C-labeled precursors have been essential for modeling and confirming these endogenous production pathways.

Research has shown that mammalian cells can synthesize acetaldehyde from glucose. biorxiv.orgnih.gov In experiments where cells and tumor tissues were supplied with [¹³C₆]-glucose, researchers detected the formation of [¹³C₂]-acetaldehyde. biorxiv.org This indicates that acetaldehyde is produced locally within tissues through the central carbon metabolism. biorxiv.org

The pathway proceeds through the conversion of glucose to pyruvate. nih.gov A key enzyme implicated in this process is pyruvate dehydrogenase (PDH). biorxiv.orgnih.gov Under certain conditions, PDH can function as a pyruvate decarboxylase, converting pyruvate directly into acetaldehyde and carbon dioxide. biorxiv.orgnih.gov This mechanism has been confirmed by observing that the production of labeled acetaldehyde from labeled glucose is dependent on PDH activity. biorxiv.org These tracing experiments have provided a clear model for how a central metabolite like glucose can be diverted to produce endogenous acetaldehyde.

Table 3: Endogenous Acetaldehyde Production Traced with ¹³C-Labeled Glucose

Labeled PrecursorDetected Labeled ProductsImplied PathwaySource
[¹³C₆]-Glucose[¹³C₃]-Pyruvate, [¹³C₂]-Acetaldehyde, [¹³C₂]-AcetateGlucose -> Pyruvate -> Acetaldehyde biorxiv.orgnih.gov
[¹³C₆]-Glucose[¹³C₂]-Acetyl-CoA, [¹³C₂]-Ac-GSHAcetaldehyde is further metabolized to acetyl-CoA. biorxiv.org

Acetaldehyde 13c2 in Dna and Protein Adduct Formation and Repair

Molecular Mechanisms of Acetaldehyde-13C2-Derived DNA Adduct Formation

The interaction of this compound with DNA leads to the formation of various adducts, primarily with the deoxyguanosine (dG) base. These reactions are complex and can result in a range of structurally distinct products, each with its own potential for inducing mutations and contributing to the development of cancer.

Formation of N2-Ethylidene-2′-deoxyguanosine and its Stable Reduced Derivatives

The most common DNA adduct formed from acetaldehyde (B116499) is N2-ethylidene-2′-deoxyguanosine (N2-ethylidene-dG). This adduct arises from the direct reaction of a single molecule of acetaldehyde with the exocyclic amino group of a guanine (B1146940) base in DNA. nih.govresearchgate.net Studies utilizing this compound have been instrumental in confirming this pathway.

However, N2-ethylidene-dG is unstable, particularly at the nucleoside level, which makes its direct measurement challenging. nih.gov To overcome this, a common analytical strategy involves the chemical reduction of the N2-ethylidene-dG adduct to a more stable derivative, N2-ethyl-2′-deoxyguanosine (N2-ethyl-dG), using a reducing agent like sodium cyanoborohydride (NaBH3CN) or sodium borohydride (B1222165) (NaBH4). nih.govnih.gov This stable product can then be accurately quantified using sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govoup.com The use of this compound results in the formation of [13C2]-N2-ethyl-dG, which can be distinguished from the endogenous, unlabeled adduct by its mass, allowing for precise quantification of adducts from exogenous sources. nih.govacs.org

Synthesis and Characterization of 1,N2-Propano-2′-deoxyguanosine and Crotonaldehyde-Derived Adducts from this compound

Another significant DNA adduct, 1,N2-propano-2′-deoxyguanosine (1,N2-propano-dG), can be formed from acetaldehyde. This adduct is structurally identical to the one formed from crotonaldehyde (B89634), a known mutagen and carcinogen. nih.govnih.govresearchgate.netresearchgate.net The formation of 1,N2-propano-dG from acetaldehyde is a two-step process. It can occur through the reaction of the initially formed N2-ethylidene-dG with a second molecule of acetaldehyde. nih.govnih.gov Alternatively, two molecules of acetaldehyde can undergo an aldol (B89426) condensation to form crotonaldehyde, which then reacts with deoxyguanosine to produce the 1,N2-propano-dG adduct. researchgate.net

The unequivocal formation of 1,N2-propano-dG from acetaldehyde in human cells has been demonstrated through the use of [13C2]-acetaldehyde. nih.govnih.gov In these studies, human cells were exposed to [13C2]-acetaldehyde, and the resulting DNA was analyzed by HPLC/MS/MS. The detection of labeled 1,N2-propano-dG confirmed that acetaldehyde is a direct precursor to this adduct in a biological system. nih.govnih.gov These findings are significant as 1,N2-propano-dG adducts are known to inhibit DNA synthesis and can lead to miscoding during DNA replication. researchgate.netresearchgate.net

Role of Schiff Base Intermediates in Adduct Chemistry

The formation of several key acetaldehyde-DNA adducts proceeds through the formation of a Schiff base intermediate. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. In the context of acetaldehyde and DNA, the carbonyl carbon of acetaldehyde reacts with a primary amine group on a DNA base, most commonly the exocyclic amino group of guanine, to form an imine, which is the functional group of a Schiff base. nih.gov

The formation of N2-ethylidene-dG is a prime example of this mechanism. nih.gov This adduct is essentially a Schiff base formed between acetaldehyde and the N2 position of deoxyguanosine. The relative instability of this adduct is characteristic of many Schiff bases, which can be reversible. nih.gov The stabilization of this adduct by reduction to N2-ethyl-dG is a critical step in its quantification and study. nih.govsemanticscholar.org This chemical reduction converts the unstable imine double bond to a stable single bond, preserving the adduct for analysis. semanticscholar.org

Indirect Adduct Formation via Lipid Peroxidation Products

In addition to direct adduction, this compound can indirectly cause DNA damage by promoting lipid peroxidation. This process involves the oxidative degradation of lipids, which can generate a variety of reactive α,β-unsaturated aldehydes. researchgate.netnih.gov These secondary products are also capable of reacting with DNA to form adducts.

One such adduct is 1,N2-etheno-2'-deoxyguanosine (1,N2-εdGuo). nih.govnih.govresearchgate.net Studies have shown that exposure of human cells to this compound leads to increased levels of 1,N2-εdGuo. nih.govnih.gov This adduct is not formed by the direct reaction of acetaldehyde with DNA but rather from the reaction of α,β-unsaturated aldehydes produced during acetaldehyde-induced lipid peroxidation. nih.govnih.govresearchgate.net The use of isotopically labeled acetaldehyde helps to confirm that the observed increase in these adducts is a consequence of the initial acetaldehyde exposure, even though the acetaldehyde molecule itself is not incorporated into the final adduct structure.

Quantitative Molecular Dosimetry of this compound-Derived DNA Adducts in Biological Tissues

A significant challenge in assessing the carcinogenic risk of acetaldehyde is distinguishing the DNA damage caused by environmental or lifestyle-related exposures (exogenous) from that caused by acetaldehyde produced through normal metabolic processes (endogenous). The use of this compound provides a powerful tool for quantitative molecular dosimetry, allowing for the precise measurement and differentiation of adducts from these two sources.

Differentiation and Quantification of Exogenous and Endogenous DNA Adducts using this compound

The key to differentiating between exogenous and endogenous adducts lies in the use of stable isotope-labeled compounds and highly sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.org When biological systems are exposed to this compound, the resulting DNA adducts, such as [13C2]-N2-ethyl-dG, will have a mass that is two units higher than their endogenous counterparts. acs.org Mass spectrometry can easily distinguish between these mass differences, allowing for the separate quantification of adducts from exogenous and endogenous sources within the same biological sample. acs.orgacs.org

This approach has been successfully applied in various studies. For instance, in a study using human lymphoblastoid TK6 cells exposed to a range of [13C2]-acetaldehyde concentrations, researchers were able to quantify both endogenous N2-ethyl-dG and exogenous [13C2]-N2-ethyl-dG adducts. acs.org The results showed a clear dose-dependent increase in exogenous adducts with increasing [13C2]-acetaldehyde exposure, while endogenous adduct levels remained relatively constant. acs.org

Endogenous and Exogenous N2-ethyl-dG Adducts in TK6 Cells Exposed to [13C2]-Acetaldehyde for 12 hours. acs.org
[13C2]-Acetaldehyde Concentration (µM)Endogenous N2-ethyl-dG (adducts/10^7 dG, Mean ± SD)Exogenous [13C2]-N2-ethyl-dG (adducts/10^7 dG, Mean ± SD)
02.9 ± 1.0ND
0.052.1 ± 0.6ND
0.12.7 ± 0.80.04 ± 0.03
1.02.3 ± 0.90.12 ± 0.05
5.03.0 ± 1.40.48 ± 0.15
103.0 ± 1.01.0 ± 0.3
503.8 ± 1.75.0 ± 1.6
2504.5 ± 1.826 ± 7
5003.2 ± 1.459 ± 11
10004.2 ± 2.6105 ± 25
20003.4 ± 1.1165 ± 26

ND = Not Detected

Similarly, studies involving the exposure of rats to [13C2]-vinyl acetate (B1210297) monomer (which is metabolized to [13C2]-acetaldehyde) have successfully quantified both endogenous and exogenous N2-Et-dG adducts in nasal tissues. acs.org These studies have provided crucial data for risk assessment, demonstrating that at low exposure levels, endogenous DNA adducts are predominant. acs.org

Endogenous and Exogenous N2-Et-dG Adducts in Rat Nasal Epithelium after 14-Day Inhalation Exposure to [13C2]-Vinyl Acetate Monomer. acs.org
Exposure Group (ppm)TissueEndogenous N2-Et-dG (adducts/10^8 dG, Mean ± SD)Exogenous [13C2]-N2-Et-dG (adducts/10^8 dG, Mean ± SD)
0 (Control)Respiratory31.43 ± 4.54ND
0 (Control)Olfactory28.51 ± 2.82ND
10Respiratory28.31 ± 2.212.22 ± 0.28
10Olfactory26.93 ± 2.140.66 ± 0.16
50Respiratory33.24 ± 4.2017.27 ± 2.20
50Olfactory29.17 ± 2.773.46 ± 0.50

ND = Not Detected

These quantitative dosimetry studies are essential for establishing dose-response relationships and for understanding the relative contribution of exogenous exposures to the total burden of DNA damage. This information is critical for developing more accurate, science-based cancer risk assessments for acetaldehyde. acs.org

Adduct Levels in Human Lymphocytes, Liver, and Other Tissues

The formation of acetaldehyde-DNA adducts is a critical factor in its mutagenicity and carcinogenicity. acs.org The primary adduct formed is N2-ethylidene-2'-deoxyguanosine (N2-ethylidene-dG). acs.orgresearchgate.net However, this adduct is unstable, making its direct measurement challenging. researchgate.net A common analytical strategy involves its reduction to the more stable N2-ethyldeoxyguanosine (N2-ethyl-dG) using sodium cyanoborohydride (NaBH3CN). nih.govnih.gov

Studies utilizing this compound have been instrumental in unequivocally identifying and quantifying these adducts in human tissues, distinguishing them from endogenously formed adducts. Control experiments with [13C2]acetaldehyde have confirmed that these adducts are not artifacts of the DNA isolation and analysis process. nih.govnih.gov

Human Liver: Research has established the presence of acetaldehyde adducts in human liver DNA. nih.govnih.gov In one study of 12 human liver samples, the levels of N2-ethyl-dG were measured to be 534 ± 245 fmol/µmol dGuo. nih.govnih.gov This is equivalent to approximately 0.1 adducts per 10^6 nucleotides, a level consistent with other known endogenous DNA adducts in human tissues. nih.gov These findings suggest that acetaldehyde-DNA adducts are a common feature of the human liver. nih.govnih.gov

Human Lymphocytes and Other Tissues: Acetaldehyde-DNA adducts have also been detected in human lymphocytes. oup.comscielo.brser.nl Studies using [13C2]-acetaldehyde in human lymphoblastoid TK6 cells showed a clear dose-dependent increase in exogenous N2-ethylidene-dG adducts at exposure concentrations of 1µM and higher. oup.comnih.gov Endogenous adduct levels, however, remained relatively constant at an average of 3.0 adducts per 10^7 dG across all exposure concentrations. nih.gov At low exposure levels (≤ 10µM), exogenous adducts were lower than endogenous ones, while at higher concentrations (≥ 250µM), the opposite was true. nih.gov

Furthermore, the formation of 1,N2-propano-2'-deoxyguanosine (1,N2-propano-dGuo), which results from the reaction of N2-ethylidene-dG with another acetaldehyde molecule, has been confirmed in human cells exposed to [13C2]-acetaldehyde. acs.org This adduct has also been detected in the lungs and brains of rats exposed to low concentrations of [13C2]-acetaldehyde, highlighting the potential for adduct formation in various tissues. nih.gov

Table 1: this compound Adduct Levels in Human Tissues

Tissue/Cell Type Adduct Measured Adduct Level (mean ± SD) Exposure/Conditions
Human Liver N2-ethyl-dG 534 ± 245 fmol/µmol dGuo 12 human liver samples
Human Lymphoblastoid TK6 Cells Exogenous N2-ethylidene-dG Dose-dependent increase at ≥ 1µM 12-hour exposure to [13C2]-acetaldehyde
Human Lymphoblastoid TK6 Cells Endogenous N2-ethylidene-dG ~3.0 adducts/10^7 dG Constant across exposure concentrations
Human Cells 1,N2-propano-dGuo Increased levels observed Exposure to 703 µM [13C2]-acetaldehyde

Relationship between this compound Adducts and Genotoxicity

Acetaldehyde is recognized as a genotoxic compound, capable of inducing sister chromatid exchanges, micronuclei, and mutations in mammalian cells. nih.gov The formation of DNA adducts is considered a key mechanism underlying its genotoxic effects. acs.orgscielo.br

Studies using [13C2]-acetaldehyde in human lymphoblastoid TK6 cells have provided a clear link between adduct formation and genotoxic outcomes. nih.gov In these experiments, statistically significant increases in total DNA adducts (the sum of endogenous and exogenous adducts) were observed at exposure concentrations of 50µM. nih.gov At higher concentrations (≥ 1000µM), significant decreases in cell survival and increases in micronucleus formation were also noted. nih.gov

The 1,N2-propano-dG adduct, unequivocally identified through the use of [13C2]-acetaldehyde, is considered particularly genotoxic. acs.orgresearchgate.net It can lead to the formation of highly damaging DNA-protein cross-links and DNA interstrand cross-links, which are implicated in carcinogenesis. researchgate.net The mutation spectrum associated with this adduct corresponds with gene variation patterns observed in certain types of cancer. researchgate.net These findings underscore the critical role of specific acetaldehyde-derived DNA adducts in the initiation of mutagenic and carcinogenic processes. acs.orgnih.gov

Investigation of Protein Adducts with this compound

Acetaldehyde not only reacts with DNA but also forms adducts with proteins, potentially altering their structure and function. semanticscholar.orgnih.gov

Characterization of Stable this compound Linkages to Lysine (B10760008) Residues

Lysine residues in proteins are a primary target for acetaldehyde adduct formation. semanticscholar.orgnih.gov Acetaldehyde reacts with the amino groups of lysine to form both stable and unstable adducts. semanticscholar.org The use of [13C2]-acetaldehyde has been crucial in characterizing these linkages.

Research on model peptides like pentalysine (B1679285) has demonstrated that acetaldehyde can form stable Schiff base structures with the ε-amino groups of lysine side chains. sandiego.edu Nuclear Magnetic Resonance (NMR) spectra of pentalysine treated with [1,2-13C]acetaldehyde showed signals consistent with the formation of these stable Schiff bases. sandiego.edu These findings confirm that lysine is a major site for the covalent binding of acetaldehyde to proteins. nih.gov

Site-Specific Lysine Acetylation on Histone Proteins

Recent research has uncovered a direct link between ethanol (B145695) metabolism, acetaldehyde, and the epigenetic modification of histone proteins. The metabolism of ethanol leads to the formation of acetate, which can be converted to acetyl-CoA and used by histone acetyltransferases to acetylate lysine residues on histones. nih.govnih.gov

Metabolic tracing studies using 13C2-labeled ethanol in mice have provided direct evidence for this process. nih.govnih.gov These studies showed significant incorporation of the ethanol-derived 13C2 label into N-terminal lysine acetylation sites on histones H3 and H4 within 4 hours of administration. nih.govnih.gov This labeled histone acetylation was observed to have a rapid turnover, returning to endogenous levels by 24 hours. nih.govnih.gov

Tandem mass spectrometry analysis revealed site-specific selectivity in the incorporation of the 13C2 label into particular lysine acetylation sites. nih.govresearchgate.net For instance, on histone H4, the heavy label was observed at each of the acetylated lysine residues (K5, K8, K12, and K16) in various combinations. nih.gov This site-specific acetylation directly influenced by ethanol metabolism may play a significant role in regulating gene expression associated with alcohol-related disorders. nih.gov

Environmental Fate and Ecological Impact Studies Employing Acetaldehyde 13c2

Tracing Acetaldehyde-13C2 in Atmospheric and Aquatic Environmental Cycles

Acetaldehyde (B116499) is a significant component of both atmospheric and aquatic environments, originating from natural and anthropogenic sources. rsc.orgwho.intrsc.org Understanding its lifecycle is crucial for assessing its environmental impact. This compound serves as a tracer to follow the pathways of acetaldehyde in these cycles.

In the atmosphere, acetaldehyde's primary sink is its reaction with the hydroxyl radical (OH), leading to a relatively short atmospheric lifetime of about a day. copernicus.org It can also be removed through photolysis and deposition, both wet and dry. copernicus.org By introducing this compound into controlled atmospheric chambers, scientists can track its degradation products and determine the kinetics of these reactions with high precision. This helps to refine atmospheric chemistry models and better predict air quality.

The exchange of acetaldehyde between plant canopies and the atmosphere is significantly influenced by ambient concentrations, stomatal conductance, and the acetaldehyde compensation point. researchgate.netcopernicus.org Isotope analysis of gas-phase acetaldehyde has revealed a kinetic isotope effect associated with its uptake by living leaves, a property not observed in dead leaves. copernicus.org

In aquatic systems, the high water solubility of acetaldehyde facilitates its distribution. who.intrsc.org this compound can be used to study its biodegradation by aquatic microorganisms and its potential for bioaccumulation. The high vapor pressure and low sorption coefficient of acetaldehyde suggest that some transfer from water and soil to the air is likely. who.int

Photooxidation Mechanisms of Aldehydes on Environmental Surfaces (e.g., TiO2) Using Isotope Labeling

The photocatalytic degradation of acetaldehyde on mineral surfaces, particularly titanium dioxide (TiO2), is a significant area of research for air and water purification. mdpi.commdpi.com Isotope labeling studies, including those with this compound and oxygen isotopes, have been pivotal in uncovering the mechanisms of these reactions.

Studies have shown that when acetaldehyde comes into contact with TiO2, it first adsorbs onto the surface and can then undergo aldol (B89426) condensation to form crotonaldehyde (B89634). mdpi.com Upon UV illumination, acetaldehyde is oxidized, with the primary product being acetic acid, which can then be mineralized to carbon dioxide. mdpi.comresearchgate.net Other intermediates, such as formaldehyde (B43269) and formic acid, are also formed in the process. mdpi.comresearchgate.netd-nb.info

Oxygen-isotope-labeling experiments have revealed that the oxygen atoms in the resulting carboxylate products can originate from both molecular oxygen (O2) and water (H2O), indicating the coexistence of multiple reaction pathways. acs.orgacs.orgnih.gov One pathway is the well-known radical chain reaction involving O2. acs.org Another is a newly discovered two-electron transfer process where the aldehyde first undergoes hydration before being oxidized. acs.orgnih.gov The type of TiO2 crystal face (e.g., anatase vs. rutile) and the presence of surface defects can significantly influence the reaction mechanism and the products formed. mdpi.commdpi.comua.es For instance, anatase is generally more active than rutile for efficient acetaldehyde decomposition. mdpi.com

The table below summarizes key findings from photooxidation studies of acetaldehyde on TiO2 surfaces.

Catalyst SystemKey Findings
Acetaldehyde on TiO2 Forms crotonaldehyde via aldol condensation in the dark. Upon UV illumination, oxidizes to acetate (B1210297), formate, and eventually CO2. mdpi.comd-nb.info
Oxygen-Isotope Labeling (H2¹⁸O or ¹⁸O2) with Aldehydes on TiO2 Revealed two coexisting pathways for photooxidation: a conventional radical chain reaction incorporating O2 and a hydrated pathway involving a two-electron transfer that incorporates oxygen from H2O. acs.orgacs.orgnih.gov
Ethanol (B145695) and 2-Propanol on TiO2(110) Undergoes photocatalytic dehydrogenation to form acetaldehyde or acetone (B3395972) intermediates, which are then further photooxidized, leading to the ejection of methyl radicals. rsc.org

This table provides a summary of research findings on the photooxidation of acetaldehyde and related compounds on TiO2 surfaces.

Elucidating Metabolic Origins of this compound Emissions from Plants under Abiotic Stress

Plants are a major source of atmospheric acetaldehyde, with emissions often increasing under conditions of abiotic stress such as wounding, anoxia (lack of oxygen), and heat. researchgate.netfrontiersin.orgnih.gov The use of stable carbon isotopes, including the analysis of naturally occurring ¹³C and labeling studies with compounds like ¹³C-pyruvate, has been crucial in deciphering the metabolic pathways responsible for this production.

Under anoxic conditions, such as those experienced by flooded roots, plants produce acetaldehyde via ethanolic fermentation. nih.govresearchgate.netoup.com The acetaldehyde produced through this pathway has a carbon isotopic composition similar to the bulk C3 plant biomass. researchgate.netnih.govresearchgate.net This ethanol can be transported through the xylem to the leaves and emitted as acetaldehyde. oup.com

In contrast, mechanical wounding or stress leads to the emission of acetaldehyde that is significantly depleted in ¹³C. researchgate.netnih.govresearchgate.net This isotopic signature points to a different metabolic origin. It is suggested that wounding stimulates the release of fatty acids from cell membranes, and the subsequent peroxidation of these fatty acids by reactive oxygen species (ROS) produces the ¹³C-depleted acetaldehyde. researchgate.netnih.govresearchgate.net This is because the precursor for these fatty acids, acetyl-CoA, is depleted in ¹³C due to a large kinetic isotope effect during its formation from pyruvate (B1213749). researchgate.netnih.gov

Heat stress also induces acetaldehyde emissions. frontiersin.orguni-freiburg.de Studies using ¹³C₂-labeled pyruvate have shown strong incorporation of the label into acetaldehyde in heat-stressed plants, indicating de novo synthesis rather than just physical release from damaged tissues. frontiersin.orguni-freiburg.de

The table below presents a comparison of acetaldehyde emissions under different stress conditions.

Stress ConditionProposed Metabolic Pathway¹³C Isotopic Signature of Emitted Acetaldehyde
Anoxia (e.g., root flooding) Ethanolic fermentationSimilar to bulk C3 biomass researchgate.netnih.govresearchgate.net
Mechanical Wounding Fatty acid peroxidation initiated by Reactive Oxygen Species (ROS)Depleted in ¹³C (5-12‰ more depleted than under anoxia) researchgate.netnih.govresearchgate.net
Heat Stress De novo synthesis, with evidence for incorporation from pyruvateStrong incorporation of ¹³C from labeled pyruvate frontiersin.orguni-freiburg.de

This table summarizes the different metabolic origins of acetaldehyde emissions from plants under various abiotic stress conditions, as elucidated by carbon isotope studies.

This compound as a Standard for Environmental Pollutant Monitoring

Accurate quantification of acetaldehyde in environmental samples is essential for monitoring pollution and assessing exposure risks. who.intchemicalinsights.org this compound serves as an ideal internal standard for analytical methods such as gas chromatography-mass spectrometry (GC-MS). mdpi.comnih.gov

The use of an isotopically labeled internal standard is a cornerstone of reliable quantitative analysis. env.go.jp Because this compound is chemically identical to its unlabeled counterpart, it behaves similarly during sample preparation, extraction, and analysis. However, its higher mass allows it to be distinguished by a mass spectrometer. By adding a known amount of this compound to a sample, any losses of the target analyte during the analytical process can be corrected for, leading to more accurate and precise measurements. mdpi.com

This approach, known as isotope dilution mass spectrometry, is widely used for the analysis of aldehydes in various matrices, including air, water, and biological fluids. nih.govmdpi.com For instance, methods have been developed for determining atmospheric acetaldehyde at parts-per-billion levels by derivatizing the carbonyls with 2,4-dinitrophenylhydrazine (B122626) (DNPH) and then analyzing the derivatives using GC-MS with an isotopic standard. nih.gov

Future Research Directions and Translational Applications of Acetaldehyde 13c2

Integration of Acetaldehyde-13C2 Tracing with Multi-Omics Data Analysis

The integration of data from this compound tracing experiments with other "omics" disciplines—such as genomics, transcriptomics, and proteomics—offers a holistic, systems-biology perspective on cellular function. bcm.edunih.gov This multi-omics approach allows researchers to move beyond observing metabolic flux in isolation and instead connect changes in acetaldehyde (B116499) metabolism to the underlying genetic and regulatory networks.

By combining metabolomics data from this compound with RNA-Seq (transcriptomics), researchers can correlate the expression levels of specific genes, such as those encoding aldehyde dehydrogenases (ALDHs), with the rate at which acetaldehyde is processed. nih.govbiorxiv.org For instance, a study on melanoma heterogeneity used 13C-labeled precursors to link metabolic states to transcriptional programs, revealing how metabolic pathways influence cell states associated with therapy resistance. biorxiv.org Similarly, integrating proteomics data can reveal how the abundance and post-translational modifications of enzymes directly involved in acetaldehyde pathways impact metabolic flux.

This integrated analysis is crucial for building comprehensive models of cellular behavior. ub.edugenedata.com For example, observing an increased flux of 13C-label from this compound into acetyl-CoA, when combined with transcriptomic data showing upregulation of the ACSS2 gene and proteomic data confirming higher ACSS2 protein levels, provides a multi-layered, validated understanding of how cells adapt their metabolism. nih.gov Such approaches can help unravel the complex interplay between different molecular layers, bridging the gap from genotype to phenotype and providing robust, testable hypotheses about the role of specific pathways in disease. bcm.edunih.gov

Table 1: Illustrative Multi-Omics Integration with this compound Tracing

Omics LayerData GeneratedPotential Insights from Integration with this compound
Metabolomics Flux rates of 13C-label into downstream metabolites (e.g., acetyl-CoA, citrate, lipids).Quantifies the contribution of acetaldehyde to specific metabolic pools.
Transcriptomics mRNA expression levels of metabolic enzymes (e.g., ALDH, ACSS2).Correlates gene expression with metabolic flux, identifying transcriptional regulation of acetaldehyde metabolism. biorxiv.org
Proteomics Abundance and modification status of metabolic proteins.Links enzyme levels and activity states directly to observed metabolic pathway usage. nih.gov
Epigenomics Histone modifications (e.g., acetylation).Traces the contribution of acetaldehyde-derived acetyl groups to epigenetic markers, linking metabolism to gene regulation. biorxiv.org

Development of Advanced Computational Models for Isotopic Flux Analysis

To fully harness the data from this compound tracing, sophisticated computational models are essential. 13C-Metabolic Flux Analysis (13C-MFA) is a key technique that uses data from isotope tracing experiments to quantify intracellular reaction rates. biorxiv.orgd-nb.info Advanced software tools, such as INCA 2.0, are continuously being developed to handle increasingly complex datasets, including those from dynamic or non-stationary labeling experiments. nih.govresearchgate.net

These computational models work by taking the measured distribution of 13C isotopes in various metabolites (mass isotopomer distributions) and using them to solve a system of equations that describes the metabolic network. biorxiv.orgresearchgate.net This allows researchers to calculate the rates (fluxes) through interconnected and even cyclical pathways, such as the TCA cycle. biorxiv.org

Future developments will focus on creating more comprehensive metabolic models that can simulate the fate of this compound with greater accuracy. A key area of advancement is isotopically non-stationary MFA (INST-MFA), which models the change in isotopic labeling over time. d-nb.infonih.gov This is particularly valuable for studying dynamic systems or cell types like platelets, where achieving a steady state is challenging. biorxiv.org By simulating dynamic labeling patterns with tracers like 13C-acetate, which is metabolically related to acetaldehyde, researchers have shown that INST-MFA can resolve fluxes with higher precision than traditional steady-state methods. nih.gov Applying these advanced models to this compound tracing will enable a more detailed and dynamic view of its metabolic roles.

Table 2: Key Features of Advanced Computational Models for Isotopic Flux Analysis

FeatureDescriptionRelevance for this compound
Isotopically Non-Stationary MFA (INST-MFA) Models the dynamics of isotope labeling over time, without assuming a steady state. d-nb.infonih.govAllows for the study of rapid metabolic changes following acetaldehyde exposure in time-course experiments.
Integration of Multiple Tracers Simultaneously models data from experiments using different isotopic tracers (e.g., 13C-glucose and this compound).Provides a more constrained and accurate solution for complex metabolic networks by resolving fluxes in different parts of metabolism. researchgate.net
Integration of NMR and MS Data Combines labeling data from both Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.netImproves the precision and resolution of flux estimates by leveraging the complementary information from both analytical platforms.
Genome-Scale Modeling Extends flux analysis from central carbon metabolism to the entire metabolic network of an organism. ub.eduEnables prediction of the global metabolic impact of acetaldehyde metabolism.

Exploration of this compound in Disease Biomarker Discovery

Acetaldehyde is implicated in various pathological processes, including inflammation and cancer, making it and its derivatives potential disease biomarkers. owlstonemedical.comnih.gov However, a major challenge is distinguishing between acetaldehyde from external sources (like ethanol (B145695) metabolism) and that produced endogenously. This compound provides an unambiguous solution to this problem. By introducing a labeled version of the molecule, researchers can precisely track its fate and the products it forms in a biological system.

One key application is in the study of DNA adducts. Acetaldehyde reacts with DNA to form adducts, such as N²-ethylidene-dG, which are a form of DNA damage linked to carcinogenesis. nih.govacs.org A study using [13C2]-acetaldehyde in human cells demonstrated the clear formation of exogenous N²-ethylidene-dG adducts at specific exposure concentrations. nih.gov The use of the 13C label made it possible to differentiate these adducts from the constant background of endogenous adducts, providing a clear dose-response relationship for exposure. nih.gov This capability is critical for validating such adducts as biomarkers of exposure and effect. nih.govnih.gov

Furthermore, volatile organic compounds (VOCs) in exhaled breath are emerging as non-invasive biomarkers for various diseases. owlstonemedical.com Acetaldehyde is a known VOC produced during inflammatory processes and lipid peroxidation. owlstonemedical.com Using this compound in preclinical models could help validate the specific metabolic pathways that lead to exhaled acetaldehyde in certain diseases, strengthening its candidacy as a next-generation, non-invasive biomarker.

Potential for Therapeutic Target Identification through Metabolic Perturbation Studies

Metabolic reprogramming is a hallmark of many diseases, particularly cancer, where cells alter their metabolic pathways to fuel rapid growth and survive stress. ub.edunih.gov Metabolic perturbation studies, which involve altering a metabolic pathway and observing the consequences, are a powerful way to identify these dependencies and uncover potential therapeutic targets. This compound is an ideal tool for such studies.

By tracing the metabolism of this compound in cancer cells versus normal cells, or under conditions of metabolic stress like hypoxia, researchers can identify enzymes and pathways that are uniquely critical for cancer cell survival. nih.gov For example, studies using 13C-labeled acetate (B1210297), a related two-carbon molecule, have shown that under hypoxic conditions, cancer cells become highly dependent on the enzyme Acetyl-CoA Synthetase 2 (ACSS2) to convert acetate into acetyl-CoA for lipid synthesis. nih.gov This identified ACSS2 as a potential therapeutic target for inhibiting cancer growth in stressful tumor microenvironments.

Similarly, a recent study used 13C2-acetaldehyde to demonstrate that it can serve as a source for acetyl-groups used in histone acetylation in melanoma cells, a process linked to transcriptional states that confer therapy resistance. biorxiv.org This implicates the enzymes that process acetaldehyde, such as ALDH1A3, as potential targets to disrupt these resistance mechanisms. biorxiv.org By systematically perturbing the system (e.g., with a drug) and using this compound to trace the resulting metabolic rerouting, scientists can validate whether a drug hits its intended target and uncover mechanisms of action or resistance.

Q & A

Q. What are the key spectroscopic characteristics of Acetaldehyde-13C2 for identification in metabolic studies?

this compound can be identified using nuclear magnetic resonance (NMR) spectroscopy, where the ¹³C-labeled carbons exhibit distinct splitting patterns due to isotopic shifts. For example, the carbonyl carbon (C=O) in this compound shows a characteristic doublet in ¹³C NMR spectra, differing from unlabeled acetaldehyde. Infrared (IR) spectroscopy also reveals shifts in C=O stretching vibrations (~1720 cm⁻¹) due to isotopic substitution. Researchers should calibrate instruments using reference spectra and validate results against known standards to ensure accuracy .

Q. How can researchers synthesize this compound with high isotopic purity?

Synthesis typically involves labeled precursors such as ¹³C-enriched ethanol or acetic acid. For example:

  • Catalytic oxidation : Ethanol-¹³C₂ is oxidized using a catalyst (e.g., Ag₂O) under controlled conditions.
  • Distillation : Post-synthesis, fractional distillation or preparative gas chromatography isolates this compound. Isotopic purity (>98%) must be verified via mass spectrometry or high-resolution NMR. Contamination risks arise from unlabeled solvents or side reactions, necessitating rigorous purification protocols .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

Gas chromatography-mass spectrometry (GC-MS) with selected ion monitoring (SIM) is widely used due to its sensitivity (detection limits ~0.1 ppm). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for aqueous samples. Key considerations:

  • Sample preparation : Derivatization (e.g., with 2,4-dinitrophenylhydrazine) enhances volatility for GC-MS.
  • Internal standards : Deuterated analogs (e.g., Acetaldehyde-d4) correct for matrix effects. Method validation should include recovery tests and calibration curves across physiologically relevant concentrations .

Advanced Questions

Q. How does isotopic purity of this compound impact metabolic flux analysis in vivo?

Isotopic impurities (e.g., unlabeled or partially labeled species) introduce errors in metabolic tracing. For instance, even 2% contamination with unlabeled acetaldehyde skews ¹³C enrichment measurements in downstream metabolites like acetyl-CoA. Researchers must:

  • Pre-screen batches : Use high-resolution mass spectrometry to confirm isotopic integrity.
  • Model corrections : Integrate impurity levels into computational flux models (e.g., Isotopomer Spectral Analysis). Contradictions in published flux data often stem from unaccounted isotopic heterogeneity, necessitating rigorous batch documentation .

Q. What experimental design considerations are critical for time-resolved studies using this compound in enzymatic assays?

  • Quenching protocols : Rapid freezing (e.g., liquid N₂) or acidification halts enzymatic activity at precise timepoints.
  • Sampling frequency : High temporal resolution (e.g., 10-second intervals) captures kinetic parameters like KmK_m and VmaxV_{max}.
  • Controls : Include unlabeled acetaldehyde to distinguish isotopic effects on enzyme kinetics. Data contradictions may arise from incomplete quenching or enzyme inactivation artifacts, requiring pilot studies to optimize conditions .

Q. How can researchers resolve discrepancies in reported partition coefficients (KowK_{ow}Kow​) for this compound?

Discrepancies often originate from methodological variations:

MethodAdvantagesLimitations
Shake-flask (UV detection)SimplicityOverestimates KowK_{ow} due to volatility losses
Slow-stirring (radiolabeled)High accuracyRequires ¹⁴C labeling, incompatible with ¹³C studies
To reconcile data, use headspace-free systems (e.g., solid-phase microextraction) and validate against computational models (e.g., COSMO-RS) .

Q. What strategies mitigate radiolytic degradation of this compound in long-term tracer studies?

  • Storage : Aliquot in amber vials under inert gas (Argon) at -80°C to minimize photolytic and oxidative degradation.
  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) or chelating agents (e.g., EDTA) to inhibit free radical formation.
  • Quality checks : Monitor purity via GC-MS before and after storage. Degradation products (e.g., acetic acid-¹³C₂) should be quantified and reported .

Methodological Best Practices

  • Data reproducibility : Document synthesis protocols, storage conditions, and analytical parameters in line with FAIR principles (Findable, Accessible, Interoperable, Reusable) .
  • Ethical compliance : Adhere to institutional guidelines for isotopic waste disposal (e.g., segregated storage and professional incineration) to prevent environmental release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.